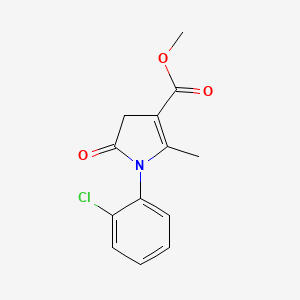
N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine, also known as BCDME, is a chemical compound that has been widely studied for its potential applications in various fields of research. BCDME is a chiral amine that contains both benzyl and chlorobenzyl groups, which makes it a unique and versatile molecule for use in chemical synthesis and biological research.
Wirkmechanismus
The mechanism of action of N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine is not fully understood, but it is believed to act as a chiral amine that can interact with various biological targets. N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has also been shown to have anti-inflammatory effects and to modulate the immune response. In vivo studies have shown that N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine can improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has several advantages for use in lab experiments, including its chiral nature, which makes it a useful tool for studying asymmetric synthesis and chiral recognition. N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine is also relatively easy to synthesize and purify, which makes it a cost-effective alternative to other chiral compounds. However, N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine, including further investigation of its potential therapeutic applications in cancer and neurodegenerative diseases. N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine may also have potential applications in the field of catalysis, where it can be used as a chiral ligand for asymmetric catalysis. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine and its potential interactions with biological targets.
Synthesemethoden
The synthesis of N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine is a multi-step process that involves several chemical reactions. The first step involves the reaction of benzylamine with 3-chlorobenzyl chloride to form N-benzyl-N-(3-chlorobenzyl)benzylamine. This intermediate is then reacted with dimethylamine to produce the final product, N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine. The synthesis of N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine is a complex process that requires careful control of reaction conditions and purification steps to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has been studied extensively for its potential applications in various fields of research, including organic synthesis, medicinal chemistry, and neuroscience. In organic synthesis, N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine is used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of reactions. In medicinal chemistry, N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has been used as a tool to study the role of chiral amines in neurotransmitter release and uptake.
Eigenschaften
IUPAC Name |
N'-benzyl-N'-[(3-chlorophenyl)methyl]-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2/c1-20(2)11-12-21(14-16-7-4-3-5-8-16)15-17-9-6-10-18(19)13-17/h3-10,13H,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULDKVMATOSTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

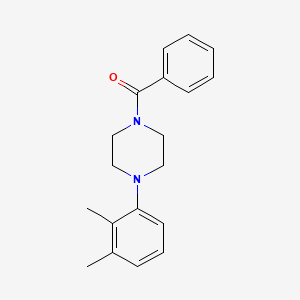
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5870910.png)

![1-[(4-bromophenoxy)methyl]-3-nitrobenzene](/img/structure/B5870928.png)

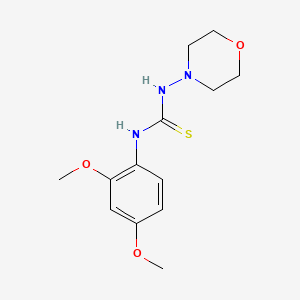
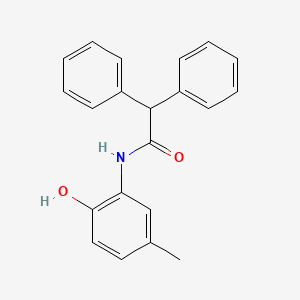
![N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5870959.png)
![3-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5870960.png)
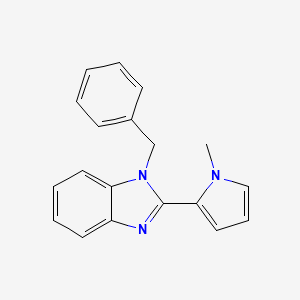
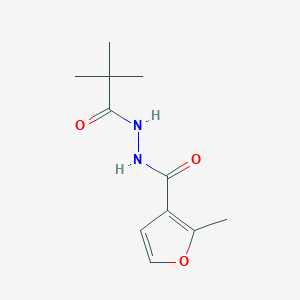
![N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5870973.png)

